![molecular formula C16H12BrClN4O B8674979 2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8674979.png)
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is a complex organic compound with a molecular formula of C₁₆H₁₂BrClN₄O and a molecular weight of 391.65 g/mol . This compound features a quinoline core structure substituted with an azetidine ring and a pyrimidine moiety, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the azetidine ring, and the attachment of the pyrimidine moiety. One common synthetic route involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Attachment of Pyrimidine Moiety: The pyrimidine moiety can be attached through a nucleophilic substitution reaction, where the bromine atom on the pyrimidine ring is replaced by the azetidine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA/RNA: Intercalating into DNA or RNA, disrupting their function and leading to cell death.
Modulating Signaling Pathways: Affecting signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)quinoline: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)piperidin-1-yl)quinoline: Similar structure but with a piperidine ring instead of an azetidine ring.
2-(3-((5-Bromo-2-chloropyrimidin-4-yl)oxy)morpholin-1-yl)quinoline: Similar structure but with a morpholine ring instead of an azetidine ring.
Uniqueness
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H12BrClN4O |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline |
InChI |
InChI=1S/C16H12BrClN4O/c17-12-7-19-16(18)21-15(12)23-11-8-22(9-11)14-6-5-10-3-1-2-4-13(10)20-14/h1-7,11H,8-9H2 |
InChI Key |
YGOIUXAMIRHVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3C=C2)OC4=NC(=NC=C4Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



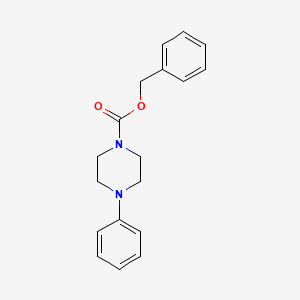
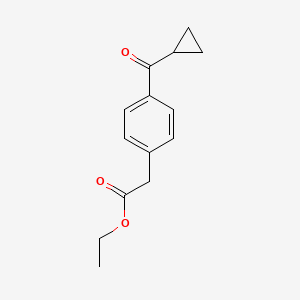
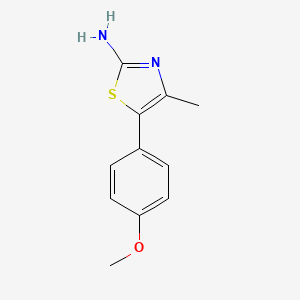
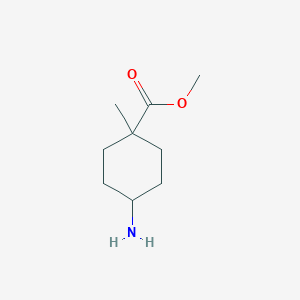
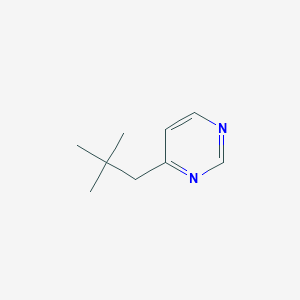


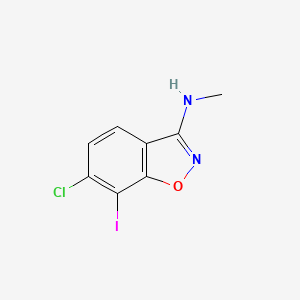
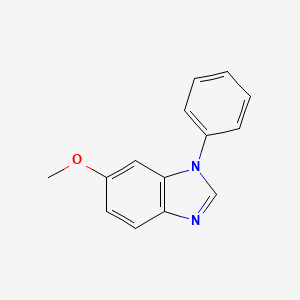

![1H-Pyrrolo[3,2-b]pyridine-3-carboxamide, N-(2-fluoroethyl)-1-[(6-methoxy-5-methyl-4-pyrimidinyl)methyl]-](/img/structure/B8674960.png)
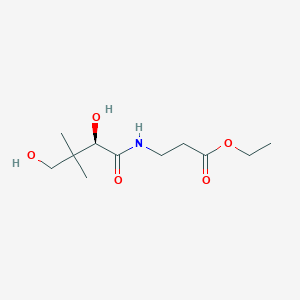
![[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B8674995.png)
